molecular formula C43H53N8O7P B1436838 DMT-dG(dmf) Phosphoramidite

DMT-dG(dmf) Phosphoramidite

Cat. No.: B1436838
M. Wt: 824.9 g/mol
InChI Key: YRQAXTCBMPFGAN-UNHDIWNRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DMT-dG(dmf) Phosphoramidite: is a chemical compound used primarily in the synthesis of oligonucleotides. It is a derivative of deoxyguanosine, where the exocyclic amine is protected by a dimethylformamidine group, and the 5’-hydroxyl group is protected by a dimethoxytrityl group. This compound is essential in the field of DNA synthesis due to its stability and efficiency in producing high-purity oligonucleotides .

Mechanism of Action

Target of Action

DMT-dG(dmf) Phosphoramidite, also known as N’-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide or DMF-dG Phosphoramidite, is primarily used in the synthesis of oligonucleotides . The compound’s primary targets are the nucleotide sequences that make up DNA or RNA strands.

Mode of Action

This compound interacts with its targets by being incorporated into the growing oligonucleotide chain during synthesis . The compound contains a dimethylformamidine (dmf) base protecting group, which allows for the rapid synthesis of high-purity, high-yield oligonucleotides .

Biochemical Pathways

The biochemical pathway affected by this compound is the synthesis of oligonucleotides. The compound is a building block in this process, and its incorporation into the oligonucleotide chain can influence the sequence and structure of the resulting DNA or RNA .

Result of Action

The use of this compound in oligonucleotide synthesis can result in the production of high-purity, high-yield oligonucleotides . These oligonucleotides can then be used in various applications, including research, diagnostics, and therapeutics.

Action Environment

The action of this compound is influenced by the conditions under which oligonucleotide synthesis occurs. For example, the compound is deprotected faster than the conventional dG (ib), with the deprotection time in concentrated ammonia reduced to 2 hours at 55 °C or 1 hour at 65 °C . Additionally, the compound is especially suitable for G-rich sequences, as incomplete deprotection is greatly reduced in comparison with the conventional dG (ib)-monomer .

Biochemical Analysis

Biochemical Properties

DMF-dG Phosphoramidite plays a significant role in biochemical reactions, particularly in the synthesis of oligonucleotides. This compound interacts with various enzymes and proteins during the synthesis process. One of the key interactions is with DNA polymerase, an enzyme responsible for the replication of DNA. DMF-dG Phosphoramidite acts as a building block for the synthesis of DNA sequences, allowing DNA polymerase to incorporate it into the growing DNA strand. Additionally, this compound interacts with other biomolecules such as RNA polymerase, which is involved in the transcription of DNA into RNA. The nature of these interactions is primarily based on the formation of phosphodiester bonds, which are essential for the stability and integrity of the synthesized oligonucleotides .

Cellular Effects

DMF-dG Phosphoramidite has various effects on different types of cells and cellular processes. In particular, this compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, DMF-dG Phosphoramidite can modulate the activity of transcription factors, which are proteins that regulate the expression of specific genes. By altering the activity of these transcription factors, DMF-dG Phosphoramidite can influence the expression of genes involved in critical cellular processes such as cell growth, differentiation, and apoptosis. Furthermore, this compound can impact cellular metabolism by affecting the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of DMF-dG Phosphoramidite involves several key steps. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. One of the primary mechanisms is the incorporation of DMF-dG Phosphoramidite into the growing DNA strand during oligonucleotide synthesis. This process involves the formation of phosphodiester bonds between the DMF-dG Phosphoramidite and the adjacent nucleotides. Additionally, DMF-dG Phosphoramidite can inhibit or activate specific enzymes involved in DNA and RNA synthesis, thereby modulating the overall synthesis process. Changes in gene expression occur as a result of the altered activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of DMF-dG Phosphoramidite can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. DMF-dG Phosphoramidite is generally stable under controlled room temperature or lower, dry conditions. Prolonged exposure to unfavorable conditions can lead to degradation, which may affect the efficiency of oligonucleotide synthesis. Long-term studies have shown that the stability of DMF-dG Phosphoramidite is essential for maintaining the integrity of synthesized oligonucleotides and ensuring consistent results in in vitro and in vivo experiments .

Dosage Effects in Animal Models

The effects of DMF-dG Phosphoramidite can vary with different dosages in animal models. Studies have shown that there are threshold effects, where low doses of DMF-dG Phosphoramidite may have minimal impact on cellular function, while higher doses can lead to significant changes in gene expression and cellular metabolism. At high doses, DMF-dG Phosphoramidite may exhibit toxic or adverse effects, such as inducing apoptosis or disrupting normal cellular processes. It is crucial to determine the optimal dosage to achieve the desired effects while minimizing potential toxicity .

Metabolic Pathways

DMF-dG Phosphoramidite is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its incorporation into oligonucleotides. One of the key enzymes involved is DNA polymerase, which catalyzes the formation of phosphodiester bonds between DMF-dG Phosphoramidite and other nucleotides. Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in nucleotide synthesis and degradation .

Transport and Distribution

The transport and distribution of DMF-dG Phosphoramidite within cells and tissues are critical for its function. This compound is transported into cells through specific transporters and binding proteins that facilitate its uptake and localization. Once inside the cell, DMF-dG Phosphoramidite can accumulate in specific cellular compartments, where it interacts with enzymes and other biomolecules involved in oligonucleotide synthesis. The distribution of DMF-dG Phosphoramidite within tissues can also influence its overall effectiveness and impact on cellular function .

Subcellular Localization

The subcellular localization of DMF-dG Phosphoramidite is essential for its activity and function. This compound is typically localized in the nucleus, where it participates in the synthesis of DNA and RNA. Targeting signals and post-translational modifications can direct DMF-dG Phosphoramidite to specific compartments or organelles within the cell. The localization of DMF-dG Phosphoramidite in the nucleus allows it to interact with DNA polymerase, RNA polymerase, and other enzymes involved in nucleic acid synthesis, thereby facilitating the efficient production of oligonucleotides .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DMT-dG(dmf) Phosphoramidite involves several steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Iodine in water or pyridine.

    Deprotection: Trichloroacetic acid in dichloromethane.

    Substitution: Ammonium hydroxide

Major Products:

Comparison with Similar Compounds

    DMT-dG(ib) Phosphoramidite: This compound uses an isobutyryl group to protect the exocyclic amine of guanine. .

    DMT-dA(bz) Phosphoramidite: This compound uses a benzoyl group to protect the exocyclic amine of adenine. .

    DMT-dC(bz) Phosphoramidite: This compound uses a benzoyl group to protect the exocyclic amine of cytosine. .

Uniqueness: DMT-dG(dmf) Phosphoramidite is unique due to its use of the dimethylformamidine group, which allows for faster and more efficient deprotection compared to other protecting groups. This results in higher purity and yield of the synthesized oligonucleotides .

Properties

IUPAC Name

N'-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H53N8O7P/c1-29(2)51(30(3)4)59(56-24-12-23-44)58-36-25-38(50-28-45-39-40(50)47-42(48-41(39)52)46-27-49(5)6)57-37(36)26-55-43(31-13-10-9-11-14-31,32-15-19-34(53-7)20-16-32)33-17-21-35(54-8)22-18-33/h9-11,13-22,27-30,36-38H,12,24-26H2,1-8H3,(H,47,48,52)/b46-27+/t36-,37+,38+,59?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRQAXTCBMPFGAN-UNHDIWNRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(NC6=O)N=CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C5N=C(NC6=O)/N=C/N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H53N8O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

824.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DMT-dG(dmf) Phosphoramidite
Reactant of Route 2
Reactant of Route 2
DMT-dG(dmf) Phosphoramidite
Reactant of Route 3
Reactant of Route 3
DMT-dG(dmf) Phosphoramidite
Reactant of Route 4
Reactant of Route 4
DMT-dG(dmf) Phosphoramidite
Reactant of Route 5
Reactant of Route 5
DMT-dG(dmf) Phosphoramidite
Reactant of Route 6
Reactant of Route 6
DMT-dG(dmf) Phosphoramidite

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.